2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide
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Overview
Description
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core, a sulfonamide group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, the introduction of the sulfonamide group, and the attachment of the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. The phthalazinone core may also interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-chlorophenyl)propanamide
- **2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-fluorophenyl)propanamide
Uniqueness
The uniqueness of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfonamide group, phthalazinone core, and propanamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H30N4O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C26H30N4O4S/c1-16-9-13-20(14-10-16)28-25(31)18(3)30-26(32)22-8-6-5-7-21(22)24(29-30)19-12-11-17(2)23(15-19)35(33,34)27-4/h9-15,18,27H,5-8H2,1-4H3,(H,28,31) |
InChI Key |
IZDCVDRAUPYRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)NC |
Origin of Product |
United States |
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